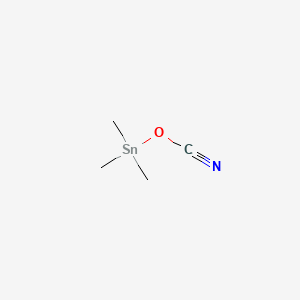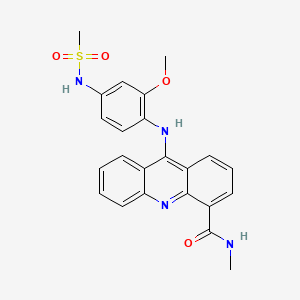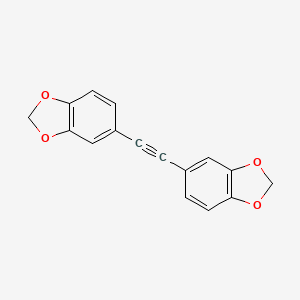
8-Bromo-3,7-dichloro-2,6-dimethylocta-1,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-3,7-dichloro-2,6-dimethylocta-1,5-diene is an acyclic monoterpene that has been isolated as a major component from the red alga Plocamium angustum . This compound is notable for its polyhalogenated structure, which includes bromine and chlorine atoms, making it a subject of interest in various fields of chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3,7-dichloro-2,6-dimethylocta-1,5-diene can be achieved through several synthetic routes. One common method involves the halogenation of a suitable precursor compound. For instance, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce the bromine atom into the molecule . Similarly, chlorination can be achieved using reagents like thionyl chloride or sulfuryl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources such as the red alga Plocamium angustum, followed by purification processes. Alternatively, large-scale synthesis can be performed using optimized halogenation reactions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-3,7-dichloro-2,6-dimethylocta-1,5-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of dehalogenated hydrocarbons.
Substitution: Formation of new halogenated compounds or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
8-Bromo-3,7-dichloro-2,6-dimethylocta-1,5-diene has several scientific research applications:
Chemistry: Used as a model compound for studying halogenation reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3,7-dimethylocta-2,6-diene: A related compound with a similar structure but lacking the chlorine atoms.
3,5-Dibromo-8,8-dichloro-2,6-dimethylocta-1,6-diene: Another polyhalogenated monoterpene with different halogenation patterns.
Uniqueness
8-Bromo-3,7-dichloro-2,6-dimethylocta-1,5-diene is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties
Eigenschaften
| 73328-38-8 | |
Molekularformel |
C10H15BrCl2 |
Molekulargewicht |
286.03 g/mol |
IUPAC-Name |
8-bromo-3,7-dichloro-2,6-dimethylocta-1,5-diene |
InChI |
InChI=1S/C10H15BrCl2/c1-7(2)9(12)5-4-8(3)10(13)6-11/h4,9-10H,1,5-6H2,2-3H3 |
InChI-Schlüssel |
DTOUOXYNUPOMPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(CC=C(C)C(CBr)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)


